An In-depth Technical Guide to the Physicochemical Properties of 2-Ethyl-3-oxopiperazine-1-carbothioamide for Research
An In-depth Technical Guide to the Physicochemical Properties of 2-Ethyl-3-oxopiperazine-1-carbothioamide for Research
This guide provides a comprehensive technical overview of 2-Ethyl-3-oxopiperazine-1-carbothioamide, a heterocyclic compound with potential applications in drug discovery and development. Given the limited publicly available data on this specific molecule, this document serves as a foundational resource for researchers. It combines known information with expert-led predictions and detailed experimental protocols to facilitate its systematic physicochemical characterization. The methodologies described herein are designed to build a robust data package, essential for advancing any research program involving this compound.
Introduction and Molecular Overview
2-Ethyl-3-oxopiperazine-1-carbothioamide (CAS: 1334146-05-2) is a derivative of the oxopiperazine scaffold, a privileged structure in medicinal chemistry.[1] The piperazine ring is a common motif in many approved drugs due to its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold.[2] The incorporation of an ethyl group at the 2-position and a carbothioamide moiety at the 1-position introduces specific structural and electronic features that are expected to modulate its biological activity and physicochemical properties. The carbothioamide group, in particular, is known to be a bioisostere of the amide bond and can participate in unique hydrogen bonding interactions, which may be advantageous for target binding.[3][4]
This guide will first present the known and predicted physicochemical properties of 2-Ethyl-3-oxopiperazine-1-carbothioamide. Subsequently, it will provide detailed, field-proven experimental protocols for the empirical determination of these critical parameters, including solubility, pKa, lipophilicity, and stability.
Molecular Structure and Physicochemical Properties
The foundational data for 2-Ethyl-3-oxopiperazine-1-carbothioamide is limited to its basic identifiers.[5] A comprehensive understanding of its behavior in experimental and biological systems requires a detailed characterization of its physicochemical properties.
Caption: 2D Chemical Structure of 2-Ethyl-3-oxopiperazine-1-carbothioamide.
Table 1: Summary of Known and Predicted Physicochemical Properties
| Property | Value | Source/Method | Rationale for Prediction |
| Molecular Formula | C₇H₁₃N₃OS | Thoreauchem[5] | - |
| Molecular Weight | 187.08 g/mol | Thoreauchem[5] | - |
| CAS Number | 1334146-05-2 | Thoreauchem[5] | - |
| Purity | >95% | Thoreauchem[5] | - |
| Predicted pKa (Basic) | 6.0 - 7.0 | Prediction | The secondary amine (N4) in the piperazine ring is the most basic center. Its pKa is expected to be lower than that of piperazine itself (~9.8) due to the electron-withdrawing effect of the adjacent carbonyl group.[6] |
| Predicted pKa (Acidic) | 8.0 - 9.0 | Prediction | The N-H of the carbothioamide can exhibit acidic properties, and the adjacent C=S group enhances this acidity compared to a simple amide. |
| Predicted LogP | 0.5 - 1.5 | Prediction | The molecule has both polar groups (amide, carbothioamide) and a non-polar ethyl group. The overall LogP is expected to be moderately lipophilic. |
| Predicted Aqueous Solubility | Low to Moderate | Prediction | The presence of multiple hydrogen bond donors and acceptors suggests some aqueous solubility, but the overall neutral character and the ethyl group may limit it. Solubility is expected to be pH-dependent.[7] |
| Predicted Chemical Stability | Susceptible to hydrolysis and oxidation | Prediction | The lactam (amide) bond in the piperazine ring can be susceptible to hydrolysis under strong acidic or basic conditions. The carbothioamide group can be prone to oxidation.[8] |
Proposed Synthesis and Characterization
While a specific synthesis for this compound is not publicly documented, a plausible synthetic route can be proposed based on established chemical principles for the formation of similar structures.
Proposed Synthetic Workflow
A logical approach would involve the reaction of a 2-ethyl-3-oxopiperazine precursor with a thiocarbonyl transfer reagent.
Caption: Proposed two-step synthesis of the target compound.
Structural Confirmation and Purity Analysis
Post-synthesis, the identity and purity of 2-Ethyl-3-oxopiperazine-1-carbothioamide must be rigorously confirmed using a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The proton NMR should show characteristic signals for the ethyl group, the diastereotopic protons of the piperazine ring, and the NH protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition.[9]
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify key functional groups, including the amide C=O stretch, the C=S stretch of the carbothioamide, and N-H stretches.
-
High-Performance Liquid Chromatography (HPLC): A validated HPLC method is crucial for determining the purity of the compound and for quantifying its concentration in various experimental assays.
Experimental Protocols for Physicochemical Characterization
The following protocols provide detailed, step-by-step methodologies for determining the key physicochemical properties of 2-Ethyl-3-oxopiperazine-1-carbothioamide.
Aqueous Solubility Determination (Shake-Flask Method)
Causality: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility. It measures the concentration of a compound in a saturated solution at equilibrium, which is a critical parameter for predicting oral bioavailability and designing appropriate formulations.[10]
Caption: Workflow for solubility determination.
Protocol:
-
Preparation of Buffers: Prepare a series of aqueous buffers covering a pH range of 1.2 to 7.4 (e.g., pH 1.2, 4.5, 6.8).
-
Sample Preparation: Add an excess amount of 2-Ethyl-3-oxopiperazine-1-carbothioamide to a vial containing a known volume of each buffer. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (typically 37 ± 1 °C for biopharmaceutical relevance).[11] Allow the samples to equilibrate for a sufficient time (e.g., 24-48 hours) to reach a steady state.
-
Phase Separation: After equilibration, separate the solid and liquid phases by centrifugation or filtration.
-
Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard curve.[7]
-
pH Measurement: Measure the final pH of each solution after the experiment to ensure it has not shifted significantly.[12]
pKa Determination (Potentiometric Titration)
Causality: The ionization constant (pKa) dictates the extent to which a molecule is charged at a given pH. This is fundamental to its solubility, membrane permeability, and interaction with biological targets.[13] Potentiometric titration is a robust and direct method for measuring pKa.[14]
Caption: Process for pKa determination via titration.
Protocol:
-
Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[14]
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water, or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1 mM).
-
Titration: Place the solution in a jacketed vessel to maintain a constant temperature. While stirring, titrate the solution with a standardized solution of 0.1 M HCl to determine basic pKa values and with 0.1 M NaOH to determine acidic pKa values.[15]
-
Data Acquisition: Record the pH value after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[16]
Chemical Stability Assessment (Forced Degradation Study)
Causality: Understanding a compound's stability is crucial for determining its shelf-life and identifying potential degradation products that could affect its efficacy or safety.[8] Forced degradation studies purposefully stress the molecule to predict its stability under various conditions.[17]
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Aliquot the stock solution into separate vials and expose them to the following conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at an elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: Add 0.1 M NaOH and incubate at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and white light.
-
Thermal Degradation: Incubate the solution at a high temperature (e.g., 80 °C).
-
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each vial, neutralize it if necessary, and dilute it to a suitable concentration.
-
Analysis: Analyze the samples by a stability-indicating HPLC method (typically with a photodiode array detector and coupled to a mass spectrometer).
-
Data Evaluation: Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. The mass spectrometer can be used to obtain the molecular weights of any degradants, aiding in their identification.[17]
Conclusion
2-Ethyl-3-oxopiperazine-1-carbothioamide represents a molecule of interest for which a solid foundation of physicochemical data is essential for its progression in research and development. This guide provides a framework for the systematic characterization of this compound. By applying the predictive insights and detailed experimental protocols outlined, researchers can generate a robust and reliable data package. This will not only enable a deeper understanding of the molecule's behavior but also facilitate informed decision-making in subsequent stages of drug discovery, from hit-to-lead optimization to formulation development. The principles and methodologies described are grounded in established scientific practices and are designed to ensure data integrity and reproducibility.
References
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World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. [Link]
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Pharma Knowledge Forum. (2024, August 30). What is the pKa and How is it determined. [Link]
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